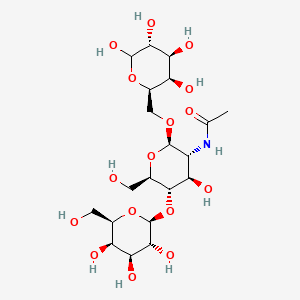

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure, often found in glycoproteins and glycolipids. These compounds play crucial roles in various biological processes, including cell-cell communication, immune response, and protein folding.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts like Lewis acids.

Industrial Production Methods

Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the carbohydrate structure can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or bromine water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, these compounds are used as building blocks for more complex molecules and as standards in analytical techniques like mass spectrometry.

Biology

In biology, they are studied for their roles in cell signaling and recognition processes. They are also used in the study of glycosylation patterns in proteins.

Medicine

In medicine, these compounds are explored for their potential in drug development, particularly in targeting specific cell types or pathogens.

Industry

In industry, they are used in the production of bioactive compounds, cosmetics, and as additives in food products.

Wirkmechanismus

The mechanism of action of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal involves its interaction with specific receptors or enzymes. These interactions can trigger signaling pathways that lead to various biological effects, such as immune responses or cell adhesion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.

beta-D-GlcNAc-(1->6)-D-Gal: Lacks the beta-D-Gal-(1->4) linkage.

Uniqueness

The unique structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal allows it to participate in specific biological interactions that other similar compounds may not be able to, making it a valuable molecule for research and application.

Biologische Aktivität

The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal , also known as a branched tetrasaccharide, is a significant glycan structure found in various biological systems. Its biological activity is primarily linked to its roles in cell recognition, signaling, and modulation of immune responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

The structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal can be broken down into its constituent monosaccharides:

- Beta-D-Galactose (Gal)

- Beta-D-N-acetylglucosamine (GlcNAc)

The specific glycosidic linkages (1->4 and 1->6) define its biological functions and interactions with various receptors.

Biological Functions

1. Cell Adhesion and Recognition:

The tetrasaccharide plays a crucial role in cell adhesion processes. It is involved in the binding of pathogens to host cells, which is essential for infection mechanisms. For example, certain strains of Helicobacter pylori utilize similar glycan structures for adherence to gastric epithelial cells, highlighting the importance of these carbohydrates in microbial pathogenesis .

2. Modulation of Immune Responses:

Glycans like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal are known to influence immune responses by interacting with lectins and other glycan-binding proteins. The presence of this tetrasaccharide can modulate the activity of immune cells, potentially enhancing or inhibiting inflammatory responses. Studies have shown that specific glycan structures can either promote or inhibit T-cell activation depending on their presentation on glycoproteins .

3. Role in Glycoprotein Functionality:

The presence of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal in glycoproteins affects their stability and function. For instance, the incorporation of this tetrasaccharide into mucin-type O-glycans has been linked to altered interactions with growth factors and receptors involved in tumor growth .

Case Studies

Study 1: Interaction with Immune Cells

A study investigated how beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal influences dendritic cell maturation and T-cell activation. Results indicated that this compound enhances dendritic cell function, leading to improved antigen presentation and T-cell priming.

Study 2: Pathogen Adherence

Research on Helicobacter pylori demonstrated that strains expressing glycan chains similar to beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal showed increased adherence to gastric tissues, correlating with higher virulence factors.

Data Tables

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.